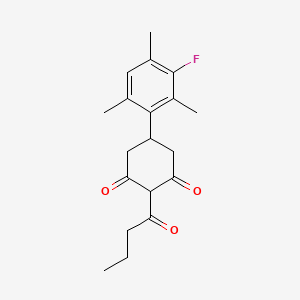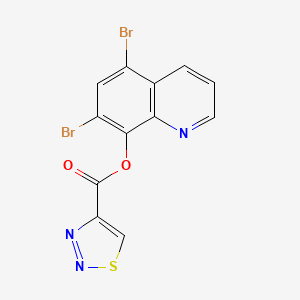![molecular formula C30H31NO5 B14378695 4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88108-09-2](/img/structure/B14378695.png)
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves several steps, typically starting with the preparation of the core benzoate structure. The synthetic route often includes esterification reactions, where the hydroxyl group of 4-octylphenol reacts with 4-cyanobenzoic acid under acidic conditions to form the ester linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can be compared with similar compounds such as:
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-hydroxybenzoate:
Propriétés
Numéro CAS |
88108-09-2 |
|---|---|
Formule moléculaire |
C30H31NO5 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
(4-octylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C30H31NO5/c1-3-4-5-6-7-8-9-22-12-17-26(18-13-22)35-30(33)25-16-19-27(28(20-25)34-2)36-29(32)24-14-10-23(21-31)11-15-24/h10-20H,3-9H2,1-2H3 |
Clé InChI |
AZYMHBDOBPCFDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
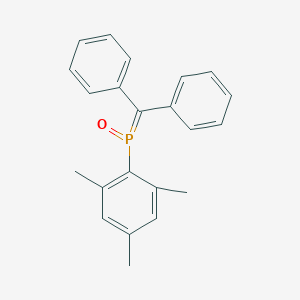

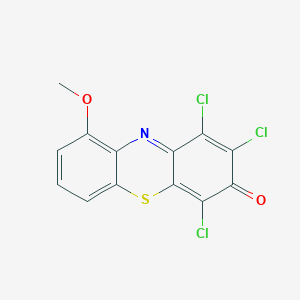
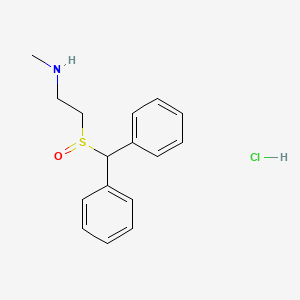
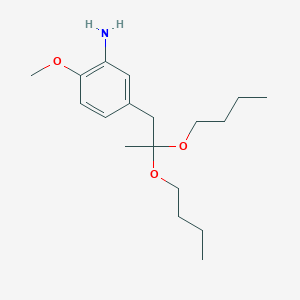
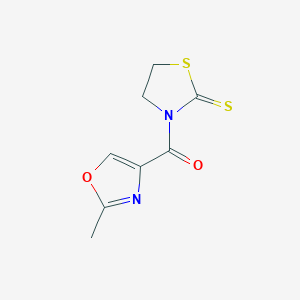
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
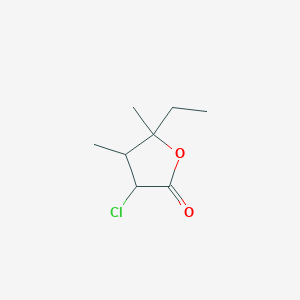
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
